molecular formula C16H13N3O3 B3831806 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B3831806
M. Wt: 295.29 g/mol
InChI Key: OEIGOPIENLWFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as MG-132, is a proteasome inhibitor that has been widely studied in scientific research. It was first synthesized in 1994 by Omura and colleagues at the Kitasato Institute in Japan. Since then, MG-132 has been used in numerous studies to investigate the role of proteasomes in various biological processes.

Mechanism of Action

4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of ubiquitinated proteins. The accumulation of misfolded proteins leads to the activation of the unfolded protein response (UPR) and the induction of apoptosis. 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide also induces cell cycle arrest and inhibits angiogenesis, which are important processes in cancer progression.
Biochemical and Physiological Effects
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the induction of oxidative stress, the activation of autophagy, and the modulation of the immune response. 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.

Advantages and Limitations for Lab Experiments

4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a potent and selective proteasome inhibitor that has been widely used in laboratory experiments. Its advantages include its ability to induce proteasome inhibition in a dose-dependent manner and its ability to induce cell death in cancer cells. However, 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations, including its potential toxicity and its lack of specificity for different proteasome subunits.

Future Directions

The potential therapeutic applications of 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide are vast, and future research should focus on optimizing its use in clinical settings. One area of research is the development of novel drug delivery systems that can target specific tissues and cells. Another area of research is the identification of biomarkers that can predict the response to 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide treatment. Additionally, the role of 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in modulating the immune response and its potential use in immunotherapy should be further investigated. Finally, the development of new proteasome inhibitors with improved specificity and reduced toxicity should also be explored.

Scientific Research Applications

4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Proteasomes are responsible for the degradation of intracellular proteins, and their dysregulation has been implicated in the pathogenesis of these diseases. 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits proteasome activity, leading to the accumulation of misfolded proteins and cell death. This mechanism has been exploited in preclinical studies to target cancer cells and reduce inflammation.

properties

IUPAC Name

4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-9-5-4-8-12(17-9)19-16(22)13-14(20)10-6-2-3-7-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIGOPIENLWFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Reactant of Route 5
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Reactant of Route 6
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.